2-(2-Chloroethyl)piperidine

Description

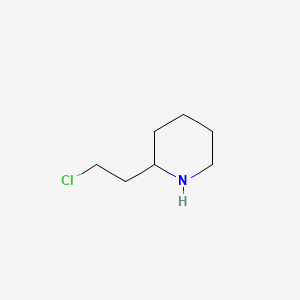

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-chloroethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQRANIYPRMMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388506 | |

| Record name | 2-(2-chloroethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111781-62-5 | |

| Record name | 2-(2-chloroethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Piperidine Scaffold: a Privileged Motif in Synthetic Chemistry

The six-membered nitrogen-containing heterocyclic ring of piperidine (B6355638) is a prevalent structural motif in a multitude of natural products and synthetic pharmaceuticals. nih.govmdpi.com Its conformational flexibility and the basicity of the nitrogen atom allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry. lifechemicals.com The ability to readily introduce substituents at various positions on the piperidine ring provides a powerful tool for modulating the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. ajchem-a.com Consequently, the development of novel synthetic methodologies for the construction and functionalization of the piperidine core remains an active area of chemical research. researchgate.net

Piperidine derivatives are found in over twenty classes of pharmaceuticals, encompassing a broad spectrum of therapeutic areas such as anticancer agents, analgesics, and antipsychotics. nih.gov This wide-ranging applicability underscores the fundamental importance of the piperidine scaffold in the design and discovery of new drugs. ajchem-a.com

Advanced Synthetic Methodologies for 2 2 Chloroethyl Piperidine

Intermediate in the Preparation of Scaffolds for Investigational Agents (e.g., for anticancer research)

The reactive nature of the 2-chloroethyl group makes 2-(2-Chloroethyl)piperidine a valuable tool for medicinal chemists to build and diversify molecular scaffolds for drug discovery. mdpi.com The ability to readily introduce the piperidine (B6355638) moiety allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Research has shown that derivatives of this compound are intermediates in the synthesis of compounds with potential anticancer activity. mdpi.com For instance, it has been used in the preparation of benzimidazole-chalcone derivatives. mdpi.com In these syntheses, 1-(2-chloroethyl)piperidine (B1294334) is reacted with a benzimidazole (B57391) precursor to generate the final compounds, which are then evaluated for their anticancer properties. mdpi.com

The versatility of this compound as a synthetic intermediate continues to be leveraged in the design and synthesis of novel investigational agents for a variety of therapeutic targets.

Evolving Research Perspectives on the 2 Chloroethylpiperidine Moiety

The scientific community's perspective on the 2-chloroethylpiperidine moiety has evolved, reflecting broader trends in medicinal chemistry and drug discovery. Initially valued for its straightforward reactivity in the construction of a wide range of compounds, its application has become more nuanced over time.

A significant aspect of the history of 2-(2-chloroethyl)piperidine is its role as a precursor in the synthesis of phencyclidine (PCP). Historically, one of the synthesis routes to PCP involved the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 1-piperidinocyclohexanecarbonitrile (PCC). While not a direct reaction involving this compound, the piperidine (B6355638) ring itself is a core component of PCP. The illicit synthesis and abuse of PCP led to its classification as a controlled substance, which invariably cast a shadow on some of the simple piperidine-containing building blocks. This historical association underscores a shift in the perception of certain chemical intermediates, where their potential for misuse necessitates greater regulatory scrutiny and a more responsible approach to their distribution and use in research.

In contemporary pharmaceutical research, the focus has shifted towards the development of highly specific and potent drugs with minimal side effects. While the 2-chloroethylpiperidine scaffold remains a valuable tool, its application is now more considered, with a greater emphasis on its incorporation into complex molecules with well-defined pharmacological targets. The continued use of this intermediate in the synthesis of modern drugs like raloxifene demonstrates its enduring utility in the creation of beneficial therapeutics. The research landscape has thus moved from a broad application of this reactive moiety to a more targeted and strategic deployment in the synthesis of sophisticated pharmaceutical agents.

Applications of 2 2 Chloroethyl Piperidine As a Key Synthetic Precursor

Contributions to Medicinal Chemistry Research (Excluding Clinical Human Trial Data)

Synthesis of Compounds with Receptor Modulatory Activity (e.g., NMDA receptor antagonists)

2-(2-Chloroethyl)piperidine and its derivatives are instrumental in the synthesis of compounds that modulate the activity of various receptors in the central nervous system, most notably N-methyl-D-aspartate (NMDA) receptors. nih.govrsc.org These receptors play a crucial role in synaptic plasticity and memory function, and their antagonists are investigated for therapeutic potential in a range of neurological disorders.

For instance, 1-(2-chloroethyl)piperidine (B1294334) hydrochloride has been utilized in the synthesis of novel bicyclo-heptan-2-amines designed as noncompetitive NMDA receptor antagonists. nih.gov In these syntheses, the chloroethylpiperidine moiety is typically reacted with a primary or secondary amine on a core scaffold to introduce the piperidine (B6355638) ring. The resulting compounds are then evaluated for their ability to bind to the phencyclidine (PCP) site within the NMDA receptor channel. nih.gov

The versatility of this compound extends to the creation of a diverse library of potential NMDA receptor antagonists. For example, it has been used to prepare 4-substituted piperidine analogs, where the nature of the substituent at the 4-position of the piperidine ring can be varied to fine-tune the compound's selectivity for different NMDA receptor subtypes. google.co.ug This targeted approach is crucial for developing drugs with improved efficacy and reduced side effects.

Precursor to N-Substituted Piperidine Analogs for Biological Evaluation (e.g., Naphthyloxy and Naphthylphenoxy Derivatives, Acetamide (B32628) Analogues)

The reactivity of the chloroethyl group in this compound makes it an ideal precursor for generating a wide array of N-substituted piperidine analogs for biological screening. The synthesis of these analogs typically involves the alkylation of various nucleophiles with this compound.

For example, it serves as a key reagent in the synthesis of piperidine derivatives linked to naphthyloxy and naphthylphenoxy moieties. These larger aromatic systems are often incorporated to enhance binding affinity and selectivity for specific biological targets. The general synthetic strategy involves the reaction of a hydroxyl group on the naphthyl-containing scaffold with this compound in the presence of a base.

Similarly, acetamide analogues can be prepared by reacting this compound with an appropriate acetamide derivative. This allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the substituents on both the piperidine and acetamide portions of the molecule. This approach has been used to develop ligands for various receptors, including sigma receptors, which are implicated in a variety of neurological conditions. acs.org

Generation of Unique Molecular Architectures (e.g., Spiro-Isoquinolino Piperidine Derivatives)

Beyond its use in creating simple substituted piperidines, this compound is a valuable tool for constructing more complex and unique molecular architectures, such as spiro-isoquinolino piperidine derivatives. nih.govnih.govwhiterose.ac.uk Spirocycles, which contain a single atom that is part of two rings, are of great interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved target selectivity and pharmacological properties.

The synthesis of spiro-isoquinolino piperidines often involves a multi-step sequence where a piperidine ring is fused to an isoquinoline (B145761) core in a spirocyclic fashion. nih.gov While direct use of this compound in these specific syntheses may not always be the primary route, the underlying principles of piperidine ring formation and functionalization are closely related. For instance, the construction of such spiro systems can involve the intramolecular cyclization of a precursor containing both a piperidine or a latent piperidine moiety and a group capable of forming the isoquinoline ring. uzhnu.edu.ua The principles of alkylation and cyclization inherent to the chemistry of this compound are fundamental to these more advanced synthetic strategies.

Synthesis of Agents Exhibiting Alkylating Activity for Mechanistic Studies

The chloroethyl group of this compound imparts alkylating properties to the molecule. ontosight.ai This reactivity is of significant interest in medicinal chemistry, particularly for the design of agents that can form covalent bonds with biological macromolecules like DNA and proteins. Such alkylating agents are valuable as probes for studying biological mechanisms and as potential therapeutic agents, particularly in oncology.

The reactivity of the 2-chloroethyl group allows it to react with nucleophilic sites on biomolecules. This covalent modification can lead to the irreversible inhibition of enzymes or the disruption of cellular processes. By systematically modifying the piperidine scaffold and other parts of the molecule, researchers can tune the reactivity and selectivity of these alkylating agents to target specific biological pathways. For example, bis-alkylating agents containing two piperidine moieties with chloroethyl side chains have been synthesized to investigate their potential as DNA cross-linking agents. researchgate.net

Precursor to Selectively Targeted Analogs (e.g., Thioridazine (B1682328) Analogues)

This compound and its N-methylated derivative, 2-(2-chloroethyl)-1-methylpiperidine (B1622540), are crucial intermediates in the synthesis of analogues of the antipsychotic drug thioridazine. researchgate.netthieme-connect.de Thioridazine possesses a phenothiazine (B1677639) core connected to a piperidine side chain. By using this compound, chemists can readily introduce this essential piperidine moiety.

The synthesis of thioridazine analogues often involves the reaction of 2-(2-chloroethyl)-1-methylpiperidine with a substituted phenothiazine. thieme-connect.de This modular approach allows for the creation of a library of compounds with variations in both the phenothiazine ring and the piperidine side chain. These analogues are then evaluated for their biological activity, with the aim of developing new compounds with improved efficacy, selectivity, or a more favorable side-effect profile. unesp.brunisi.it For example, modifications to the thioridazine structure have been explored to develop new agents with activity against drug-resistant tuberculosis. unesp.br

Theoretical and Computational Studies on 2 2 Chloroethyl Piperidine and Its Derivatives

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic properties and potential energy surface.

Density Functional Theory (DFT) has become a primary computational tool for investigating reaction mechanisms. By modeling the electron density, DFT can accurately predict transition states and reaction pathways.

Studies on molecules structurally similar to 2-(2-chloroethyl)piperidine illustrate the application of these methods. For instance, theoretical investigations of β-elimination reactions in systems activated by a pyridine (B92270) ring, such as 2-(2-chloroethyl)pyridine, have been conducted to understand the competition between elimination and nucleophilic substitution (SN2) reactions. researchgate.net DFT calculations, incorporating solvent effects, have been used to map out the reaction profiles, establishing mechanisms like the two-stage E1cB pathway which involves the formation of an intermediate carbanion. researchgate.net

For derivatives like N-nitroso-N'-(2-chloroethyl)-N'-sulfamide piperidine (B6355638) (CENS), DFT calculations using functionals such as B3LYP and MPW1PW91 have been employed to study structural aspects and complexation behavior, which are critical for understanding its reactivity and stability. researchgate.netacademie-sciences.fr Similar DFT approaches have been applied to analyze the structure and vibrational spectra of compounds like 3-(2-chloroethyl)-2,6-bis(p-fluorophenyl)piperidin-4-one, providing insights into the molecule's stability and reactivity through analysis of its frontier molecular orbitals (HOMO-LUMO). researchgate.net

Ab initio (from first principles) molecular orbital methods provide highly accurate descriptions of molecular systems without empirical parameters. These calculations are particularly useful for determining the relative energies of different molecular conformations.

While specific ab initio studies on this compound are not extensively documented in readily available literature, the principles are well-established through studies of related piperidine derivatives. For example, theoretical conformational analyses of 2-hydroxypiperidine have been performed to understand the anomeric effect, a key stereoelectronic factor governing the preference for axial or equatorial substituents. acs.org Similarly, ab initio Hartree-Fock calculations have been used to study the molecular structure and vibrational spectra of complex piperidine derivatives like 2-bis (2-chloroethyl) aminoperhydro-1,3,2-oxazaphosphorinane-2-oxide, demonstrating the capability of these methods to handle large, complex heterocyclic systems. researchgate.net These studies typically find that the chair conformation of the piperidine ring is the most stable, a finding that is foundational for analyzing the conformational preferences of its derivatives.

Molecular Dynamics and Mechanics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a way to study the large-scale conformational motions of molecules over time, providing a dynamic picture of their behavior.

The six-membered piperidine ring is not planar and, like cyclohexane, can adopt several conformations, with the chair form being the most thermodynamically stable. Computational analyses consistently show that the piperidine ring system in various derivatives preferentially adopts a chair conformation to minimize steric and torsional strain. nih.gov

In derivatives such as 4-(2-Piperidin-2-ylethyl)morpholine, both the piperidine and morpholine (B109124) rings exist in chair conformations. For 2-substituted piperazines, a related class of compounds, conformational studies have shown a preference for the chair form where the substituent is in an axial position, an orientation that can be stabilized by intramolecular hydrogen bonding. nih.gov The flexible ethylene (B1197577) linker in this compound allows for significant rotational freedom, but the piperidine ring itself is expected to remain predominantly in its low-energy chair conformation. Molecular dynamics simulations can reveal the time-dependent flexibility and the population distributions of various conformers in solution.

| Derivative | Computational Method | Key Finding | Source |

|---|---|---|---|

| 4-(2-Piperidin-2-ylethyl)morpholine | Computational Analysis / MD | The piperidine ring exists in a thermodynamically stable chair conformation. | |

| 1-Acyl/Aryl 2-Substituted Piperazines | Molecular Modeling | The axial conformation for the substituent on the chair-form ring is preferred and can be stabilized by intramolecular H-bonds. | nih.gov |

| 3-(2-chloroethyl)-2,6-bis(p-fluorophenyl)piperidin-4-one | DFT (B3LYP) | The piperidine ring adopts a distorted chair conformation. | researchgate.net |

The ability of this compound derivatives to form host-guest complexes, particularly with cyclodextrins (CDs), has been a subject of significant computational study. These complexes can enhance the solubility and stability of the guest molecule. academie-sciences.fr

Molecular mechanics and DFT calculations have been used to investigate the inclusion of N-nitroso-N'-(2-chloroethyl)-N'-sulfamide piperidine (CENS) and related compounds within β-cyclodextrin (β-CD). researchgate.netacademie-sciences.fr These studies typically explore two primary orientations for the guest molecule entering the CD cavity: "head first" (piperidine ring enters first) or "tail first" (chloroethyl-sulfamide chain enters first). researchgate.netacademie-sciences.fr

Theoretical calculations have consistently shown that the "tail" orientation is energetically more favorable. researchgate.netacademie-sciences.fr The driving forces for complexation are dominated by non-bonded van der Waals interactions, with hydrogen bonding also playing a significant role in stabilizing the complex. researchgate.netacademie-sciences.fr For example, DFT calculations identified the formation of four intermolecular H-bonds between CENS and β-CD in the most stable complex. researchgate.net

| Complex Orientation | Method | Complexation Energy (kcal/mol) | Deformation Energy (kcal/mol) | Source |

|---|---|---|---|---|

| CENS-β-CD (Tail First) | B3LYP | -8.1 | -2.2 | researchgate.net |

| CENS-β-CD (Head First) | B3LYP | -1.4 | 5.9 | researchgate.net |

| CENS-β-CD (Tail First) | MPW1PW91 | -7.3 | -1.4 | researchgate.net |

| CENS-β-CD (Head First) | MPW1PW91 | -2.2 | 5.9 | researchgate.net |

In Silico Approaches for Predicting Reaction Outcomes and Selectivity

In silico methods encompass a range of computational techniques, including molecular docking, QSAR (Quantitative Structure-Activity Relationship), and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, to forecast the behavior and properties of molecules.

For derivatives of this compound, in silico studies are crucial for drug discovery and development. Molecular docking simulations are used to predict how these molecules might bind to biological targets. For example, docking studies of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives into the active site of acetylcholinesterase have been used to predict their potential as anti-Alzheimer agents. nih.gov A similar study on 3-(2-chloroethyl)-2,6-bis(4-fluorophenyl)piperidin-4-one investigated its binding with a target protein (PDB: 6LVM) to validate its therapeutic potential. researchgate.net

Furthermore, computational tools are used to predict pharmacokinetic properties. Web-based tools like SwissADME can analyze a molecule's structure, such as that of the CEFP derivative, to predict its physicochemical properties, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, helping to identify promising drug candidates early in the research process. researchgate.net These predictive models can also help rationalize experimental outcomes, such as explaining why certain derivatives have higher or lower reaction yields or biological activity based on their predicted stability and conformational interactions.

Computational Prediction of Molecular Descriptors Relevant to Synthetic Design (e.g., logP, Polar Surface Area, Hydrogen Bonding)

In modern synthetic chemistry, computational tools are indispensable for predicting the physicochemical properties of molecules before their actual synthesis. These predictions, known as molecular descriptors, provide crucial insights into a molecule's potential behavior in a biological system, guiding the design and optimization of new chemical entities. For this compound and its derivatives, key molecular descriptors such as the logarithm of the partition coefficient (logP), polar surface area (PSA), and hydrogen bonding capacity are vital for tailoring synthetic strategies.

Detailed research and computational analyses provide predictions for these essential molecular properties. The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its solubility, absorption, and ability to cross biological membranes. The topological polar surface area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is therefore crucial for predicting oral bioavailability. Hydrogen bond donors and acceptors are fundamental in determining a molecule's binding affinity to biological targets.

Computational predictions for this compound and its common salt form, this compound hydrochloride, show some variability depending on the calculation method. For the free base, this compound, the predicted logP value is approximately 1.44. fluorochem.co.uk The molecule is predicted to have one hydrogen bond donor and one hydrogen bond acceptor. fluorochem.co.uk For the hydrochloride salt, the predicted logP values vary, with some calculations yielding a value of 1.77, while others provide an XLogP3 value of 2.88820. guidechem.comechemi.com The topological polar surface area for the hydrochloride salt is generally cited as 12 Ų, with one source reporting a value as low as 3.2 Ų. echemi.comindiamart.com The hydrochloride salt is noted to have two hydrogen bond donors and one acceptor. guidechem.comechemi.com

The strategic modification of the this compound scaffold can significantly alter these descriptors. For example, the introduction of an ethyl carboxylate group at the piperidine nitrogen, forming Ethyl this compound-1-carboxylate, results in a predicted logP of 1.438 and a polar surface area of 29.540 Ų. vulcanchem.com

These computational models allow chemists to virtually screen derivatives and prioritize synthetic targets with the most promising profiles for specific applications.

Interactive Data Table: Predicted Molecular Descriptors for this compound and its Hydrochloride Salt

| Compound Name | Molecular Descriptor | Predicted Value | Source |

| This compound | logP | 1.4417 | fluorochem.co.uk |

| This compound | Hydrogen Bond Acceptors | 1 | fluorochem.co.uk |

| This compound | Hydrogen Bond Donors | 1 | fluorochem.co.uk |

| 2-(2-Chloroethyl)piperidinium chloride | ACD/LogP | 1.77 | guidechem.com |

| 2-(2-Chloroethyl)piperidinium chloride | Polar Surface Area | 0 Ų | guidechem.com |

| 2-(2-Chloroethyl)piperidinium chloride | Hydrogen Bond Acceptors | 1 | guidechem.com |

| 2-(2-Chloroethyl)piperidinium chloride | Hydrogen Bond Donors | 1 | guidechem.com |

| 2-(2-chloroethyl)-piperidine hydrochloride | Topological Polar Surface Area | 12 Ų | echemi.com |

| 2-(2-chloroethyl)-piperidine hydrochloride | XLogP3 | 2.88820 | echemi.com |

| 2-(2-chloroethyl)-piperidine hydrochloride | Hydrogen Bond Donor Count | 2 | echemi.com |

| 2-(2-chloroethyl)-piperidine hydrochloride | Hydrogen Bond Acceptor Count | 1 | echemi.com |

| N-(2-Chloroethyl)piperidine HCl | Topological Polar Surface Area | 3.2 Ų | indiamart.com |

| N-(2-Chloroethyl)piperidine HCl | Hydrogen Bond Donor Count | 1 | indiamart.com |

| N-(2-Chloroethyl)piperidine HCl | Hydrogen Bond Acceptor Count | 1 | indiamart.com |

Interactive Data Table: Predicted Molecular Descriptors for this compound Derivatives

| Compound Name | Molecular Descriptor | Predicted Value | Source |

| Ethyl this compound-1-carboxylate | Polar Surface Area (PSA) | 29.540 Ų | vulcanchem.com |

| Ethyl this compound-1-carboxylate | logP | 1.438 | vulcanchem.com |

| 2-(2-Chloroethyl)-1-methylpiperidine (B1622540) hydrochloride | Molecular Weight | 198.13 g/mol |

Analytical Methodologies for the Characterization and Quantification of 2 2 Chloroethyl Piperidine

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are fundamental in separating 2-(2-Chloroethyl)piperidine from starting materials, byproducts, and degradation products. These techniques are essential for assessing the purity of the final product and creating a detailed impurity profile.

Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. The choice of detector is critical and depends on the specific analytical goal.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a widely used technique for quantifying organic compounds. It is particularly useful for determining the purity of this compound and for monitoring the progress of its synthesis. researchgate.net The method often involves direct injection of the sample, providing a simple and cost-effective analysis. researchgate.net For piperidine (B6355638) derivatives, a common stationary phase is diphenyl dimethyl polysiloxane. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of gas chromatography with mass spectrometry provides both separation and structural identification of the analytes. semanticscholar.org GC-MS is invaluable for identifying impurities and degradation products, even at trace levels. d-nb.info The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification. semanticscholar.orgd-nb.info This technique has been successfully used to identify metabolites of piperidine and to analyze complex mixtures containing related compounds. semanticscholar.org

Gas Chromatography-Electron Capture Detector (GC-ECD): While less common for this specific compound, GC-ECD is highly sensitive to halogenated compounds. Given the presence of a chlorine atom in this compound, GC-ECD could offer enhanced sensitivity for detecting trace amounts of the compound or related halogenated impurities.

The course of reactions involving piperidine derivatives can be monitored by gas chromatography to determine when the reaction is complete. google.com

Table 1: Exemplary GC Conditions for Piperidine Derivative Analysis

| Parameter | Condition | Source |

| Column | Diphenyl dimethyl polysiloxane stationary phase, 30 m length, 0.53 mm ID, 5.0 μm thickness | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injector | Megabore on-column injector @ 250° C | google.com |

| Oven Program | Initial temp 230° C, hold for 2 mins, ramp and hold as needed | google.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netgoogle.com |

This table presents a generalized set of conditions and may require optimization for specific applications.

High-performance liquid chromatography is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. scimplify.com For this compound and its salts, reversed-phase HPLC is a common approach.

HPLC with UV Detection: HPLC coupled with a UV detector is frequently used for purity validation. A C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. google.com Detection is typically performed at a specific wavelength, such as 195 nm or 254 nm, where the compound or its impurities exhibit absorbance. google.com

HPLC with Mass Spectrometry (LC-MS): The combination of HPLC with mass spectrometry offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace impurities and degradation products. scimplify.comresearchgate.net LC-MS can provide molecular weight information and fragmentation patterns to aid in the structural elucidation of unknown compounds in the sample matrix. researchgate.net

HPLC methods have been developed for the analysis of related chloroethylamine compounds and for monitoring the stability of piperidine derivatives. google.com

Table 2: Illustrative HPLC Conditions for Chloroethyl-Amine Analysis

| Parameter | Condition | Source |

| Column | Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) or C18 | google.com |

| Mobile Phase | A: 10mM K₂HPO₄ (pH 8.0); B: Acetonitrile (Isocratic: 40:60) | google.com |

| Flow Rate | 0.8 mL/min | google.com |

| Column Temp | 30 °C | google.com |

| Detection | UV at 195 nm | google.com |

| Injection Vol | 20 µL | google.com |

This table provides an example set of conditions and may need to be adapted for the specific analysis of this compound.

Thin Layer Chromatography is a simple, rapid, and cost-effective method primarily used for monitoring the progress of chemical reactions. google.comrasayanjournal.co.in By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can qualitatively assess the consumption of starting materials and the formation of the desired product. mdpi.comgoogleapis.com The completion of the reaction is indicated by the disappearance of the starting material spot.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of this compound. google.commdpi.comnih.govrsc.org

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound hydrochloride, characteristic signals include multiplets for the piperidine ring protons and triplets for the protons of the -CH₂-CH₂-Cl group. The integration of the peaks corresponds to the number of protons, confirming the structure.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of non-equivalent carbons in the molecule. The chemical shifts of the carbon atoms provide insight into their electronic environment. For instance, the carbon attached to the chlorine atom will have a characteristic downfield shift. chemicalbook.com

Table 3: Characteristic NMR Data for Piperidine Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment | Source |

| ¹H-NMR | 3.6 – 4.0 | Triplet | -CH₂Cl | |

| 3.0 – 3.5 | Multiplet | Piperidine ring protons | ||

| ¹³C-NMR | ~77 | - | CDCl₃ solvent peak (reference) | mdpi.com |

| ~50-60 | - | Piperidine ring carbons | ijstr.org | |

| ~40-45 | - | -CH₂Cl carbon | ijstr.org |

Note: The exact chemical shifts can vary depending on the solvent and the specific salt form of the compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound would show characteristic absorption bands for C-H, C-N, and C-Cl bonds. The absence of a broad O-H stretching band would confirm the successful conversion from a hydroxyethyl (B10761427) intermediate. ijstr.org FTIR spectra can be obtained using techniques such as KBr wafers or Attenuated Total Reflectance (ATR). nih.gov

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |

| 2800-3000 | C-H stretching | Aliphatic CH₂ and CH | ijstr.org |

| 1450-1600 | C-C ring stretching | Piperidine ring | ijstr.org |

| ~1030-1250 | C-N stretching | Tertiary amine | ijstr.org |

| 600-800 | C-Cl stretching | Alkyl chloride | - |

This table provides general ranges for the expected absorptions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and probing the structure of this compound through fragmentation analysis. The technique bombards the molecule with electrons, generating a molecular ion and various fragment ions, which are then separated by their mass-to-charge (m/z) ratio.

For the related compound, 1-(2-chloroethyl)piperidine (B1294334) hydrochloride, mass spectrometry performed using a direct inlet at 75 eV reveals a molecular ion peak corresponding to the free base (C7H14ClN) at m/z 147. chemicalbook.com The spectrum also shows a characteristic peak at m/z 98, which is the base peak (100% relative abundance), likely resulting from the loss of the chloroethyl group and subsequent rearrangement. chemicalbook.com Other significant fragments are observed at various m/z values, providing a unique fingerprint for the molecule's structure. chemicalbook.com While specific fragmentation data for this compound is not detailed in the search results, analogous fragmentation patterns, including the loss of the chloroethyl side chain and cleavage of the piperidine ring, would be expected. libretexts.org The presence of chlorine would also be confirmed by the characteristic isotopic pattern (approximately 3:1 ratio for 35Cl and 37Cl) in the molecular ion and chlorine-containing fragments.

Table 1: Key Mass Spectrometry Data for 1-(2-Chloroethyl)piperidine Hydrochloride

| Feature | Observation | Source |

|---|---|---|

| Molecular Ion (M+) | m/z 147 (for free base C7H14ClN) | chemicalbook.com |

| Base Peak | m/z 98 | chemicalbook.com |

| Analysis Condition | Direct inlet, 75 eV | chemicalbook.com |

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and conformation. Although a specific crystallographic study for this compound was not found, analysis of closely related structures provides insight into the expected solid-state conformation.

For piperidine derivatives, X-ray crystallography typically reveals a chair conformation for the piperidine ring, as this is the most stable arrangement. iucr.orgnih.govresearchgate.net For instance, studies on 3-(2-chloroethyl)-r-2,c-6-diarylpiperidin-4-ones show that the piperidine ring adopts a chair or a slightly distorted chair conformation. iucr.orgnih.gov In these structures, the substituents on the ring, including the 2-chloroethyl group, tend to occupy equatorial positions to minimize steric hindrance. nih.gov It is therefore highly probable that the piperidine ring of this compound in its crystalline form would also adopt a stable chair conformation with the chloroethyl group in an equatorial orientation. nih.govresearchgate.net

Table 2: Expected Crystallographic Parameters for this compound based on Analogs

| Parameter | Expected Conformation/Orientation | Rationale/Source |

|---|---|---|

| Piperidine Ring | Chair conformation | Minimizes steric and torsional strain iucr.orgnih.govresearchgate.net |

| 2-(2-Chloroethyl) Group | Equatorial orientation | Reduces steric hindrance nih.gov |

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. mdpi.com In the case of this compound hydrochloride, the primary intermolecular forces would be strong N-H···Cl hydrogen bonds, which are common in amine hydrochlorides and play a dominant role in crystal packing. iucr.orgmdpi.com In the crystal structures of related piperidin-4-ones, the packing is characterized by weak intermolecular N-H···O hydrogen bonds that link molecules into infinite chains. iucr.orgnih.gov Additionally, weaker C-H···O or C-H···π interactions can further stabilize the crystal lattice. iucr.org For 4-chloropiperidine (B1584346) hydrates, the arrangement of hydrogen bonds between the amine and water layers is a defining feature, though chlorine-chlorine contacts were found to have no significant impact on stabilization. rsc.org These examples suggest that the crystal packing of this compound would be heavily influenced by hydrogen bonding involving the piperidine nitrogen. mdpi.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical formula and verify the purity of the sample. For this compound (formula C7H14ClN), the theoretical elemental composition can be calculated. While specific experimental results for this compound are not available, standard practice requires that the experimentally determined percentages of C, H, N, and Cl fall within ±0.3% of the theoretical values to confirm its stoichiometry.

Table 3: Theoretical Elemental Composition of this compound (C7H14ClN)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 56.94 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 9.56 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 24.02 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.49 |

| Total Molecular Weight | | | | 147.64 | 100.00 |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-Chloroethyl)piperidine hydrochloride |

| 3-(2-chloroethyl)-r-2,c-6-diarylpiperidin-4-one |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2-Chloroethyl)piperidine hydrochloride?

The synthesis of this compound hydrochloride typically involves nucleophilic substitution reactions. For example, in the preparation of related piperidine derivatives, refluxing 1-(2-chloroethyl)piperidine·HCl with dry potassium carbonate (K₂CO₃) in acetone at 60–70°C for 8 hours has been shown to yield crystalline products . Key methodological considerations include:

- Solvent choice : Polar aprotic solvents like acetone enhance reactivity.

- Temperature control : Reflux conditions ensure sufficient energy for bond formation.

- Purification : Ethyl acetate/water extraction followed by rotary evaporation minimizes impurities.

- Monitoring : Thin-layer chromatography (TLC) with methanol-DCM (4:6) can track reaction progress .

Q. How should this compound be characterized to confirm purity and structure?

Comprehensive characterization requires a multi-technique approach:

- NMR spectroscopy : ¹H/¹³C NMR resolves piperidine ring protons (δ 1.4–2.8 ppm) and chloroethyl substituents (δ 3.5–4.0 ppm).

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 184.10 for C₇H₁₄ClN·HCl) confirm molecular weight .

- X-ray crystallography : For derivatives, single-crystal X-ray diffraction provides unambiguous structural validation (e.g., CCDC-2121961 in related studies) .

- Purity assessment : HPLC with UV detection at 254 nm ensures >97% purity, as reported in commercial-grade synthesis .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Storage : Store at 0–6°C in airtight containers to prevent decomposition .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal in accordance with institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data for this compound derivatives?

Contradictions in pharmacological data (e.g., receptor binding affinities) often arise from experimental variables:

- Receptor subtype specificity : Use selective antagonists (e.g., pirenzepine for muscarinic M1 vs. M2 receptors) to isolate target effects .

- Buffer conditions : Adjust pH (e.g., 7.4 for physiological mimicry) and ion concentration to stabilize receptor-ligand interactions.

- Data normalization : Express activity as % inhibition relative to control agonists/antagonists to account for batch-to-batch variability .

Q. What strategies improve the yield of this compound in multi-step syntheses involving piperidine derivatives?

- Stoichiometric optimization : A 1.5:1 molar ratio of 1-(2-chloroethyl)piperidine·HCl to substrate minimizes side reactions .

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic displacement efficiency.

- Workup refinement : Sequential washing with brine and sodium bicarbonate removes unreacted starting materials .

Q. How does the substitution pattern on the piperidine ring influence the reactivity of this compound in nucleophilic reactions?

- Steric effects : 2-substitution (vs. 4-substitution) reduces steric hindrance, favoring SN2 mechanisms in chloroethyl derivatives .

- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the piperidine ring decrease nucleophilicity, necessitating harsher conditions (e.g., DMF at 100°C) .

- Comparative analysis : Use computational tools (e.g., DFT studies) to predict reactivity trends across analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.